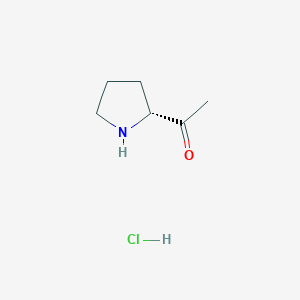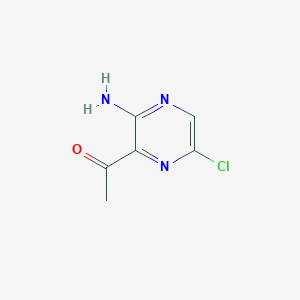
(R)-2-Acetyl-pyrrolidine hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography and NMR spectroscopy are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties such as solubility, melting point, boiling point, density, molar mass, and specific heat capacity. The compound’s chemical properties might include its acidity or basicity, reactivity with other substances, and types of chemical reactions it undergoes .Applications De Recherche Scientifique
Nonlinear Optical Materials
®-2-Acetyl-pyrrolidine hydrochloride: has potential applications in the field of nonlinear optical (NLO) materials. NLO materials are crucial for various photonic technologies, such as optical switching and frequency conversion. The compound can be used to grow single crystals that exhibit high transmission over a broad range of wavelengths, indicating suitability for NLO applications .
Drug Delivery Systems
The unique structural features of ®-2-Acetyl-pyrrolidine hydrochloride make it a candidate for drug delivery systems. Its ability to form stable complexes with other molecules can be exploited to create targeted delivery mechanisms, potentially improving the efficacy and safety of therapeutic agents .
Nanomedicine
In nanomedicine, ®-2-Acetyl-pyrrolidine hydrochloride can be used to synthesize nanoparticles with specific properties. These nanoparticles can be designed for various applications, including catalysis, photonics, and biomedicine, due to their unique optical, chemical, and electronic properties .
Biocatalysis
The compound’s molecular structure allows it to support biocatalysts. It can be used to immobilize enzymes or other catalytic proteins, enhancing their stability and reusability. This application is particularly relevant in green chemistry, where sustainable and efficient catalytic processes are sought .
Synthesis of Heterocyclic Compounds
®-2-Acetyl-pyrrolidine hydrochloride: is valuable in synthesizing heterocyclic compounds, such as quinolines, which are a class of pharmacophores present in various therapeutic agents. Its reactivity can be harnessed to create complex molecules with medicinal properties .
Terahertz Pulse Generation
The compound can be used in the generation of terahertz pulses, which have potential applications in imaging and spectroscopy. The ability to grow crystals that are responsive in the terahertz range makes ®-2-Acetyl-pyrrolidine hydrochloride a material of interest for developing new photonic devices .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[(2R)-pyrrolidin-2-yl]ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-5(8)6-3-2-4-7-6;/h6-7H,2-4H2,1H3;1H/t6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSSFNJTIIFRGD-FYZOBXCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Acetyl-pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol (2R,3R)-2,3-dihydroxysuccinate](/img/structure/B1377987.png)




![2-(Tert-butoxycarbonyl)-2-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B1377996.png)
![8-Boc-2,8-diaza-spiro[4.5]decane oxalate](/img/structure/B1377997.png)
![7-Bromo-pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B1377999.png)



![[5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride](/img/structure/B1378005.png)

![2-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B1378007.png)